5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
The compound 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a structurally complex 1,2,4-triazole-3-thione derivative. Its core structure consists of a triazole ring substituted with a thione group at position 3, a methyl group at position 4, and two distinct functional moieties:
- A 4-cyclohexylphenoxymethyl group at position 5, which enhances lipophilicity and may improve membrane permeability .
- A piperazine ring at position 2, linked to a 3-(trifluoromethyl)phenyl group, which is known to influence receptor-binding affinity and metabolic stability due to the electron-withdrawing trifluoromethyl group .
1,2,4-Triazole-3-thiones are pharmacologically significant, exhibiting antimicrobial, anticancer, and anti-inflammatory activities . The synthesis of such compounds typically involves cyclization of thiosemicarbazides or hydrazinecarbothioamides under alkaline conditions, as seen in analogous triazole derivatives .
Properties
Molecular Formula |
C28H34F3N5OS |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C28H34F3N5OS/c1-33-26(19-37-25-12-10-22(11-13-25)21-6-3-2-4-7-21)32-36(27(33)38)20-34-14-16-35(17-15-34)24-9-5-8-23(18-24)28(29,30)31/h5,8-13,18,21H,2-4,6-7,14-17,19-20H2,1H3 |
InChI Key |
DRDPSVXOFIGXJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)COC4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using trifluoromethyl halides.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring careful control of reaction conditions such as temperature, solvent, and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, leading to various reduced derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenated intermediates, trifluoromethyl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted analogs with modified aromatic or piperazine groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group and the piperazine moiety play crucial roles in enhancing binding affinity and specificity. The triazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s structural analogs can be categorized based on substituent variations and pharmacological profiles:
Key Findings:
Substituent Impact on Bioactivity: Halogenated groups (Cl, F, CF₃) improve metabolic stability and receptor binding via electronegative effects . The trifluoromethyl group in the target compound may offer superior stability compared to chlorophenyl analogs .
Synthetic Flexibility :
- Mannich reactions are pivotal for introducing piperazine groups in triazole derivatives, as seen in the target compound and related structures .
- Alkaline cyclization (e.g., NaOH reflux) is a common method for triazole-thione core formation .
Structural Geometry: Bulky substituents (e.g., cyclohexylphenoxy) may reduce conformational flexibility but increase lipophilicity, as observed in DFT studies of similar triazoles . Planar triazole cores with perpendicular aromatic groups (e.g., fluorophenyl) optimize intermolecular interactions in crystal lattices .
Pharmacological Potential: Antimicrobial activity correlates with halogen and heterocyclic substituents (e.g., pyrazole, thiadiazole) . The target compound’s piperazine and trifluoromethyl groups may broaden its activity spectrum.
Notes on Isoelectronic and Isostructural Considerations
While isoelectronicity (similar valence electrons) is a key principle in predicting chemical behavior, structural geometry remains critical.
Biological Activity
The compound 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C23H28F3N3O2S
- Molecular Weight : 457.55 g/mol
- Functional Groups : Triazole, phenoxy, piperazine, trifluoromethyl
This structure allows for various interactions with biological targets, which is crucial for its activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/ml |
| Escherichia coli | 20 | 16 µg/ml |
| Pseudomonas aeruginosa | 18 | 32 µg/ml |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-negative and Gram-positive bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: MCF-7 Cell Line
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis.
Neuropharmacological Effects
Preliminary studies indicate that the compound may have neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's.
| Enzyme | Activity Inhibition (%) |
|---|---|
| Acetylcholinesterase | 60 at 50 µM |
This inhibition suggests potential applications in cognitive enhancement and neuroprotection .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- AChE Inhibition : By blocking AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
- Apoptosis Induction : The triazole moiety may interact with cellular signaling pathways that regulate apoptosis.
- Antimicrobial Action : The phenoxy group is believed to enhance membrane permeability, allowing for greater interaction with bacterial cell walls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
